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Compound of Interest

Compound Name: (5-Amino-2-fluorophenyl)methanol

CAS No.: 84832-00-8

Cat. No.: B151750

Get Quote

The FT-IR spectrum of (5-Amino-2-fluorophenyl)methanol is characterized by the vibrational

modes of its primary functional groups: the hydroxyl (-OH) group of the alcohol, the amino (-

NH₂) group, the carbon-fluorine (C-F) bond, and the substituted benzene ring. The expected

absorption bands, their corresponding vibrational modes, and typical intensity are summarized

in the table below.
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

3400-3200 O-H (Alcohol) Stretching, H-bonded Strong, Broad

3500-3300 N-H (Amine)
Asymmetric &

Symmetric Stretching
Medium, Two Bands

3100-3000 C-H (Aromatic) Stretching Medium to Weak

2950-2850 C-H (Alkyl)
Asymmetric &

Symmetric Stretching
Medium

1620-1580 N-H (Amine) Scissoring (Bending) Medium to Strong

1600-1450 C=C (Aromatic) Ring Stretching Medium to Strong

1450-1350 C-H (Alkyl) Bending Medium

1350-1250 C-O (Alcohol) Stretching Strong

1330-1250 C-N (Aromatic Amine) Stretching Strong

1250-1000 C-F (Aryl Fluoride) Stretching Strong

900-675 C-H (Aromatic) Out-of-plane Bending Strong

Experimental Protocols
To obtain a high-quality FT-IR spectrum of (5-Amino-2-fluorophenyl)methanol, a solid

sampling technique is required. The following protocols are recommended.

Sample Preparation: KBr Pellet Method[1][2]
The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid

samples for transmission FT-IR spectroscopy.[1]

Grinding: Using an agate mortar and pestle, grind 1-2 mg of the (5-Amino-2-
fluorophenyl)methanol sample to a fine powder.[2]

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the

mortar.[2] The sample concentration in KBr should be between 0.2% and 1%.[3] Gently mix
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the sample and KBr with a spatula, then grind the mixture thoroughly to ensure a

homogenous distribution.

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and

apply pressure to form a transparent or translucent pellet.[2]

Background Collection: A background spectrum should be collected using a blank KBr pellet

to account for any atmospheric interference and instrumental background.[1]

Alternative Sample Preparation: Thin Solid Film
Method[4]
This method is suitable if the compound is soluble in a volatile solvent.

Dissolution: Dissolve approximately 50 mg of (5-Amino-2-fluorophenyl)methanol in a few

drops of a suitable volatile solvent, such as methylene chloride or acetone.[4]

Film Formation: Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or

KBr).[4] Allow the solvent to evaporate completely, leaving a thin solid film of the sample on

the plate.[4]

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer

and acquire the spectrum. If the signal is too weak, an additional drop of the solution can be

added and the solvent evaporated. If the signal is too strong, the plate should be cleaned

and a more dilute solution used.[4]

Data Acquisition
Instrument Setup: The FT-IR spectrometer should be properly purged to minimize

atmospheric water and carbon dioxide interference.

Measurement: Place the prepared sample (KBr pellet or thin film on a salt plate) in the

spectrometer's sample compartment.

Spectral Range: Scan the sample, typically in the mid-infrared range of 4000 cm⁻¹ to 400

cm⁻¹.[5]
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Data Processing: The resulting interferogram is Fourier-transformed to produce the final

infrared spectrum.

Mandatory Visualization
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Caption: Workflow for FT-IR analysis of a solid sample.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b151750/docs?utm_src=pdf-body-img#data-presentation-predicted-ft-ir-peak-assignments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation of the Spectrum
The FT-IR spectrum provides a molecular "fingerprint" of the sample, allowing for the

identification of its functional groups.[5][6]

O-H and N-H Stretching Region (3500-3200 cm⁻¹): The presence of a broad band in this

region is indicative of the O-H stretching of the alcohol group, likely involved in hydrogen

bonding. Overlapping this, two sharper bands are expected for the asymmetric and

symmetric N-H stretching of the primary amine group.

C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ are

characteristic of aromatic C-H stretching. Bands just below 3000 cm⁻¹ arise from the C-H

stretching of the methylene group in the methanol substituent.

Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information.

The N-H bending (scissoring) vibration of the primary amine is expected around 1600

cm⁻¹.

Aromatic C=C ring stretching vibrations will appear as a series of bands between 1600

and 1450 cm⁻¹.

Strong absorptions corresponding to the C-O stretching of the primary alcohol and the C-N

stretching of the aromatic amine are anticipated in the 1350-1250 cm⁻¹ range.

A prominent and strong band due to the C-F stretching vibration is expected between

1250 and 1000 cm⁻¹. The exact position can be influenced by the substitution pattern on

the aromatic ring.

Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane C-H bending of the

substituted aromatic ring, which can provide information about the substitution pattern.

By carefully analyzing the positions, shapes, and intensities of the absorption bands in the FT-

IR spectrum, researchers can confirm the presence of the key functional groups in (5-Amino-2-
fluorophenyl)methanol and verify the compound's identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

